Product packaging for 11-Dehydrodexamethasone(Cat. No.:CAS No. 2964-81-0)

11-Dehydrodexamethasone

Cat. No.: B8821062
CAS No.: 2964-81-0
M. Wt: 390.4 g/mol
InChI Key: RQGQBZQDYVUXCW-RLMYIHAOSA-N
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Description

Context within Synthetic Glucocorticoid Biochemistry and Steroidogenesis Pathways

Synthetic glucocorticoids, like dexamethasone (B1670325), are potent anti-inflammatory and immunosuppressive agents. frontiersin.org Their actions are primarily mediated through binding to the glucocorticoid receptor. mdpi.com The biological activity of both endogenous and synthetic glucocorticoids is not solely dependent on their circulating concentrations but is also finely tuned at the tissue level by enzymes that modify their structure.

Steroidogenesis is the process of synthesizing steroid hormones from cholesterol. scielo.brnih.gov This intricate pathway involves a series of enzymatic reactions that produce mineralocorticoids, glucocorticoids, and sex steroids. scielo.brwikipathways.org A crucial step in the metabolism of glucocorticoids is the interconversion between their active 11β-hydroxy forms and their inactive 11-keto forms. mdpi.comphysiology.org This reaction is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. mdpi.comphysiology.org

Dexamethasone, a synthetic steroid, undergoes a similar metabolic conversion. The enzyme 11β-HSD2 converts dexamethasone to its inactive metabolite, 11-dehydrodexamethasone. nih.govbioscientifica.com Conversely, 11β-HSD1 can convert this compound back to the active dexamethasone. nih.govbioscientifica.comresearchgate.net This reversible metabolism highlights the importance of local enzyme activity in determining the ultimate biological effect of synthetic glucocorticoids.

Role as a Key Metabolite of Dexamethasone in Endocrine Regulation Research

Dexamethasone is frequently used in clinical and research settings, most notably in the dexamethasone suppression test to assess the function of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govbioscientifica.com The metabolism of dexamethasone to this compound is a key aspect of its pharmacology.

Research has shown that following administration of dexamethasone, this compound can be detected in various biological fluids. nih.govendocrine-abstracts.org For instance, a study on the analysis of salivary dexamethasone and this compound after a dexamethasone suppression test revealed a positive correlation between serum dexamethasone and salivary this compound. endocrine-abstracts.org This suggests that the measurement of this metabolite could offer a non-invasive way to assess dexamethasone levels and metabolism. endocrine-abstracts.org However, in plasma, the concentrations of this compound are generally less than 10% of those of dexamethasone. nih.govbioscientifica.com

The interconversion between dexamethasone and this compound is tissue-specific and depends on the relative expression and activity of the 11β-HSD isozymes. nih.gov This differential metabolism plays a significant role in modulating the local actions of dexamethasone, thereby influencing endocrine regulation.

Significance as a Research Probe for 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isozyme Studies

The two primary isozymes of 11β-HSD, 11β-HSD1 and 11β-HSD2, have distinct roles and characteristics. nih.gov 11β-HSD1 predominantly acts as a reductase in many tissues, converting inactive cortisone (B1669442) to active cortisol, thus amplifying glucocorticoid action. nih.govnih.gov In contrast, 11β-HSD2 is a high-affinity dehydrogenase that inactivates glucocorticoids by converting cortisol to cortisone. physiology.orgnih.gov

The differential metabolism of dexamethasone and this compound by these isozymes makes them valuable tools for studying enzyme activity. In vitro studies have confirmed that dexamethasone is a substrate for 11β-HSD2, which converts it to this compound, but it is not a significant substrate for 11β-HSD1. nih.govbioscientifica.com

A pivotal finding was that this compound is a substrate for both isozymes. nih.govbioscientifica.com 11β-HSD1 efficiently converts this compound to dexamethasone. nih.govbioscientifica.com 11β-HSD2 can also catalyze this reduction, although it primarily functions as a dehydrogenase for physiological glucocorticoids. mdpi.comnih.govbioscientifica.com This bidirectional conversion by 11β-HSD2 with the synthetic steroid is a unique characteristic. bioscientifica.com

These properties allow researchers to use dexamethasone and this compound to probe the activity of 11β-HSD isozymes in various tissues and cell types, helping to elucidate their roles in health and disease. nih.govatsjournals.org

Compound Information

Compound NameAbbreviation
11-Dehydrocorticosterone (B106187)
This compoundDHD
11-deoxycortisol
17-hydroxypregnenolone
17-hydroxyprogesterone17OHP
Aldosterone (B195564)
Beclomethasone dipropionate
Carbenoxolone (B1668346)Cbx
Cholesterol
Corticosterone (B1669441)
Cortisol
Cortisone
DehydroepiandrosteroneDHEA
DexamethasoneDEX
Medroxyprogesterone acetate
Pregnenolone
Progesterone
RU38486
Testosterone

Research Findings on 11β-HSD Isozyme Activity

SubstrateEnzymeActionProductTissue/System StudiedReference
Dexamethasone11β-HSD2OxidationThis compoundRat and Human Kidney Homogenates nih.govbioscientifica.com
This compound11β-HSD1ReductionDexamethasoneRat Liver Homogenates nih.govbioscientifica.com
This compound11β-HSD2ReductionDexamethasoneRat and Human Kidney Homogenates nih.govbioscientifica.com
Cortisol11β-HSD2OxidationCortisoneHuman Bronchial Epithelial Cells (BEAS-2B) atsjournals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2964-81-0

Molecular Formula

C22H27FO5

Molecular Weight

390.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-16,24,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19+,20+,21+,22+/m1/s1

InChI Key

RQGQBZQDYVUXCW-RLMYIHAOSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CO)O)C)F)C

Origin of Product

United States

Enzymatic Interconversion and Preclinical Metabolic Pathways of 11 Dehydrodexamethasone

Dynamics of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Activity

11β-HSD1 is a bidirectional enzyme in vitro, but in intact cells and in vivo, it predominantly functions as a reductase, utilizing NADPH as a cofactor to generate active glucocorticoids. nih.govatsjournals.org This activity serves to amplify glucocorticoid signaling within specific tissues. nih.govoup.com

Reductase-Dominant Interconversion of 11-Dehydrodexamethasone to Dexamethasone (B1670325)

In preclinical studies, 11β-HSD1 has been shown to effectively convert the inactive this compound into the potent glucocorticoid, dexamethasone. nih.govbioscientifica.com Research using rat liver homogenates, a model rich in 11β-HSD1, demonstrated significant reductase activity. nih.govbioscientifica.com In these in vitro settings, the conversion of this compound to dexamethasone was substantial, highlighting the enzyme's primary role as a glucocorticoid activator in relevant tissues. nih.govbioscientifica.comfrontiersin.org This reactivation of an inert metabolite to its active form is a key function of 11β-HSD1. frontiersin.orgresearchgate.net While dexamethasone itself is not a substrate for 11β-HSD1's oxidative activity, its 11-keto form is readily reduced by the enzyme. nih.govresearchgate.net

Table 1: 11β-HSD1-Mediated Conversion of this compound in Rat Liver

This table summarizes the reductase activity of 11β-HSD1 on this compound as observed in rat liver homogenates.

SubstrateEnzymeTissue ModelProductConversion Rate (%)Source
This compound11β-HSD1Rat Liver HomogenateDexamethasone65.0 ± 20.4 nih.govbioscientifica.com

Tissue-Specific Enzymatic Regulation and Expression in Research Models (e.g., liver, adipose tissue)

11β-HSD1 is expressed in a wide range of tissues, with particularly high levels found in the liver and adipose tissue in both human and rodent models. plos.orgmdpi.comnih.gov This tissue-specific expression pattern is critical for its role in local glucocorticoid regulation. In obesity, for instance, 11β-HSD1 expression is often elevated in adipose tissue. nih.govendocrine.org Studies in 3T3-L1 cells, a preadipocyte cell line, show that both the mRNA levels and the activity of 11β-HSD1 increase significantly as the cells differentiate into mature adipocytes. endocrine.org

Functional Implications in Amplifying Glucocorticoid Action in Preclinical Models

The primary function of 11β-HSD1's reductase activity is to amplify glucocorticoid effects at a local level. nih.govoup.com By converting inactive 11-ketosteroids like this compound into their active 11β-hydroxy forms, the enzyme increases the intracellular concentration of potent glucocorticoids, thereby enhancing glucocorticoid receptor activation without altering circulating hormone levels. oup.comendocrine.org

The functional significance of this amplification has been demonstrated in various preclinical models. Transgenic mice that overexpress 11β-HSD1 specifically in adipose tissue develop features of the metabolic syndrome, including visceral obesity and insulin (B600854) resistance, which underscores the powerful local effect of amplified glucocorticoid action. plos.orgendocrine.org Conversely, mice lacking the 11β-HSD1 enzyme are protected from the metabolic consequences of excess glucocorticoids. endocrine.org This enzymatic activity is therefore considered a crucial element in mediating both the physiological and pathophysiological effects of glucocorticoids in target tissues. frontiersin.org

Characterization of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Activity

11β-HSD2 is a high-affinity enzyme that primarily acts as a dehydrogenase, inactivating physiological glucocorticoids like cortisol by converting them to cortisone (B1669442). nih.govatsjournals.org This action is vital in mineralocorticoid target tissues like the kidney to protect the mineralocorticoid receptor from illicit occupation by glucocorticoids. nih.gov However, its interaction with synthetic 9α-fluorinated steroids, such as dexamethasone, is more complex. nih.govbioscientifica.com

Bidirectional Conversion of Dexamethasone and this compound, particularly for 9α-Fluorinated Steroids

While 11β-HSD2 almost exclusively displays dehydrogenase (oxidative) activity with endogenous glucocorticoids, its behavior with 9α-fluorinated steroids is notably different. nih.govmdpi.com For these synthetic compounds, the enzyme can function bidirectionally, catalyzing both the oxidation of dexamethasone to this compound and the reduction of this compound back to dexamethasone. nih.govbioscientifica.combioscientifica.com

Studies using homogenates of rat and human kidney, tissues that selectively express 11β-HSD2, have confirmed this bidirectional capability. oup.comnih.govbioscientifica.com In fact, for 9α-fluorinated steroids, the reductase activity of 11β-HSD2 can be quite strong, leading to a shift in the metabolic equilibrium. oup.comresearchgate.net Research has shown that both cloned human and rat 11β-HSD2 can reduce this compound more readily than they oxidize dexamethasone, suggesting that for these substrates, 11β-HSD2 is indeed a bidirectional enzyme. oup.comoup.com This regeneration of active dexamethasone from its inactive metabolite by 11β-HSD2 contributes to the long in vivo half-life of the drug. nih.gov

Dehydrogenase Activity (Dexamethasone Oxidation to this compound)

Despite its capacity for reduction, 11β-HSD2 does exhibit dehydrogenase activity, oxidizing dexamethasone to its inactive 11-keto form, this compound. nih.govnih.govbioscientifica.com However, this oxidative process is less efficient for 9α-fluorinated steroids compared to endogenous glucocorticoids. oup.comresearchgate.net The fluorine atom at the 9α position appears to diminish the rate of oxidation by 11β-HSD2. oup.comresearchgate.netnih.gov

In vitro experiments using human and rat kidney homogenates have quantified this oxidative conversion. nih.govbioscientifica.com The relative potency of 11β-HSD2's dehydrogenase activity has been shown to be greater for natural glucocorticoids like corticosterone (B1669441) and cortisol than for dexamethasone. oup.comoup.com

Table 2: Bidirectional Conversion of Dexamethasone and this compound by 11β-HSD2

This table presents the in vitro conversion rates for both the dehydrogenase (oxidation) and reductase (reduction) activities of 11β-HSD2 with dexamethasone and this compound in different tissue models.

Reaction TypeSubstrateEnzymeTissue ModelProductConversion Rate (%)Source
Dehydrogenase (Oxidation)Dexamethasone11β-HSD2Rat Kidney HomogenateThis compound29.4 ± 10.3 nih.govbioscientifica.com
Dehydrogenase (Oxidation)Dexamethasone11β-HSD2Human Kidney HomogenateThis compound40.0 ± 2.0 nih.govbioscientifica.com
Reductase (Reduction)This compound11β-HSD2Rat Kidney HomogenateDexamethasone53.5 ± 20.8 nih.govbioscientifica.com
Reductase (Reduction)This compound11β-HSD2Human Kidney HomogenateDexamethasone69.0 ± 4.5 nih.govbioscientifica.com

Reductase Activity (this compound Reduction to Dexamethasone)

The conversion of the inactive this compound to the pharmacologically active dexamethasone is a critical step in its mechanism of action and is catalyzed by 11β-HSD enzymes. mdpi.comnih.govbioscientifica.com Notably, this compound serves as a substrate for both major isozymes, 11β-HSD1 and 11β-HSD2. nih.govbioscientifica.comresearchgate.net

In in-vitro studies using rat and human tissue homogenates, this compound is effectively reduced to dexamethasone. nih.govbioscientifica.com For instance, homogenates of rat liver, a tissue rich in 11β-HSD1, showed a 65.0 ± 20.4% conversion of this compound to dexamethasone. nih.govbioscientifica.com Similarly, human kidney homogenates, which express high levels of 11β-HSD2, demonstrated a 69.0 ± 4.5% conversion, while rat kidney homogenates showed a 53.5 ± 20.8% conversion. nih.govbioscientifica.com

Interestingly, while 11β-HSD2 is primarily known for its dehydrogenase activity (inactivating cortisol to cortisone), it exhibits significant reductase activity towards synthetic fluorinated steroids like this compound. oup.comnih.govatsjournals.org In fact, studies with cloned human and rat 11β-HSD2 have shown that the enzyme more readily reduces this compound to dexamethasone than it oxidizes dexamethasone. nih.gov This leads to a reaction equilibrium that strongly favors the formation of the 11-hydroxy metabolite, dexamethasone. oup.comnih.gov This reductase activity is a key factor contributing to the long in-vivo half-life of dexamethasone. nih.gov

Tissue-Specific Enzymatic Regulation and Expression in Research Models (e.g., kidney, osteosarcoma cells)

The expression and activity of 11β-HSD isozymes, and consequently the metabolism of this compound, are highly tissue-specific. The kidney is a prominent site of this regulation. Human kidney cortex microsomes have been shown to effectively catalyze the NADH-dependent conversion of this compound to dexamethasone, a reaction attributed to 11β-HSD2. oup.comnih.gov This renal reductase activity is particularly significant for 9α-fluorinated steroids and may offer pharmacokinetic advantages for targeted renal therapies. nih.govoup.com

In addition to the kidney, other tissues and cell types exhibit regulated expression of these enzymes. For example, 11β-HSD2 has been localized in the airway epithelium. atsjournals.orgatsjournals.org Studies have shown that dexamethasone can upregulate 11β-HSD2 expression and activity in human bronchial epithelial cells (BEAS-2B), suggesting a local feedback mechanism. atsjournals.org The salivary duct is another site of 11β-HSD2 activity, where it metabolizes dexamethasone to this compound. endocrine-abstracts.org

Research in various cell lines further elucidates this tissue-specific regulation. Both 11β-HSD1 and 11β-HSD2 are expressed in human anterior pituitary adenomas and gonadotroph cell lines like LβT2. mdpi.com In breast cancer cell lines such as MCF-7 and ZR-75-1, 11β-HSD activity has been identified, which can metabolize synthetic glucocorticoids. bioscientifica.com Furthermore, 11β-HSD1 is widely expressed in tissues like the liver, adipose tissue, and the central nervous system, where it can regenerate active glucocorticoids. nih.govd-nb.infonih.gov

Enzymatic Kinetics and Mechanistic Studies of 11β-HSD Isozymes with this compound

Substrate Affinity and Michaelis-Menten Constants

Kinetic studies have provided valuable insights into the interaction of this compound with 11β-HSD isozymes. The affinity of the enzymes for this substrate varies between isozymes and tissues.

In human kidney cortex microsomes, the reduction of this compound to dexamethasone, catalyzed by 11β-HSD2, is a high-affinity reaction with a Michaelis-Menten constant (Kₘ) of 68.4 nmol/L. oup.comdrugbank.com The maximum velocity (Vₘₐₓ) for this reaction was found to be 226.0 nmol/mg/min, which was significantly higher than the oxidative reaction of dexamethasone. oup.comdrugbank.com This high Vₘₐₓ for the reduction reaction results in a Vₘₐₓ oxidation/Vₘₐₓ reduction ratio of 0.24, indicating a strong shift towards reductase activity. oup.comdrugbank.com

In contrast, studies with human liver microsomes, which predominantly express 11β-HSD1, showed a lower affinity for this compound. The Kₘ value for the reduction of this compound to dexamethasone was 1.6 µmol/L, with a Vₘₐₓ of 742 pmol/mg per min. oup.comresearchgate.net Although the affinity is lower than in the kidney, the reductase activity in the liver is still substantial. nih.govoup.com

Enzyme/TissueSubstrateKₘVₘₐₓ
Human Kidney Microsomes (11β-HSD2)This compound68.4 nmol/L226.0 nmol/mg/min
Human Liver Microsomes (11β-HSD1)This compound1.6 µmol/L742 pmol/mg per min

Kₘ: Michaelis-Menten constant, Vₘₐₓ: Maximum reaction velocity. Data sourced from multiple kinetic studies. oup.comnih.govdrugbank.comoup.comresearchgate.net

Role of Pyridine (B92270) Dinucleotide Cosubstrates (NADPH, NAD+)

The enzymatic activity of 11β-HSD isozymes is dependent on specific pyridine dinucleotide cosubstrates. 11β-HSD1 typically functions as a reductase, utilizing NADPH as the preferred cosubstrate to convert inactive 11-keto steroids to their active 11-hydroxy forms. mdpi.comd-nb.inforesearchgate.net The availability of NADPH within the endoplasmic reticulum, maintained by the enzyme hexose-6-phosphate dehydrogenase (H6PDH), is crucial for the reductase activity of 11β-HSD1. mdpi.comresearchgate.net

Conversely, 11β-HSD2 primarily acts as a dehydrogenase, using NAD+ as its obligate cosubstrate to inactivate glucocorticoids. mdpi.com However, a notable exception is its activity with synthetic 9α-fluorinated steroids. The reduction of this compound to dexamethasone by 11β-HSD2 in human kidney microsomes is exclusively NADH-dependent. oup.comnih.gov This is a significant departure from its usual oxidative role with physiological glucocorticoids. oup.com

Modulation by Endogenous and Synthetic Compounds (e.g., Glycyrrhetinic Acid, Carbenoxolone)

The activity of 11β-HSD enzymes can be modulated by various compounds, including those of natural and synthetic origin. Glycyrrhetinic acid, a component of licorice, and its synthetic derivative carbenoxolone (B1668346) are well-documented inhibitors of both 11β-HSD1 and 11β-HSD2. bioscientifica.comresearchgate.net

In studies using homogenates of Chinese hamster ovary (CHO) cells transfected with rat 11β-HSD2, both glycyrrhetinic acid and carbenoxolone inhibited the reduction of this compound to dexamethasone. oup.comnih.gov The 50% inhibitory concentration (IC₅₀) was observed at approximately 80 nM for glycyrrhetinic acid and 100 nM for carbenoxolone. oup.comnih.gov Glycyrrhetinic acid has also been shown to inhibit the formation of an 11-dehydro-side-chain cleaved metabolite of dexamethasone in cytosolic incubations of liver fractions from various species. nih.gov

These inhibitors have been instrumental in research for probing the function of 11β-HSD isozymes and understanding their role in glucocorticoid metabolism. oup.comnih.govbioscientifica.com

Comparative Metabolic Profiles Across Animal Species in Research Settings

Studies comparing the metabolism of dexamethasone and its derivatives across different animal species reveal both quantitative and qualitative differences. In vitro studies using liver fractions from various mammalian species have shown varied metabolite profiles. nih.gov For instance, 6-hydroxylation, a major metabolic pathway for dexamethasone in humans, is variable across species and is most extensive in the hamster. nih.gov

When considering the interconversion with this compound, the male rat has been identified as providing a metabolite profile that is closest to that observed in humans. nih.gov In horses, this compound is one of several identified urinary metabolites following dexamethasone administration, indicating that oxidation at the C11 position is a metabolic pathway in this species. fao.org

These species-specific differences in metabolism, including the activity of 11β-HSD enzymes, are crucial considerations when extrapolating preclinical research findings to human clinical applications. nih.govfao.org

Biological Activities and Receptor Interactions of 11 Dehydrodexamethasone in Research Models

Glucocorticoid Receptor (GR) Agonism of 11-Ketodexamethasone (11-Dehydrodexamethasone)

This compound, the 11-keto metabolite of the potent synthetic glucocorticoid dexamethasone (B1670325), functions as a powerful agonist for the glucocorticoid receptor (GR). nih.govresearchgate.netplos.org Unlike the natural glucocorticoid cortisol, which is inactivated when converted to cortisone (B1669442), dexamethasone's activity persists through its oxidized form. researchgate.netplos.org This characteristic allows dexamethasone to effectively circumvent the metabolic control exerted by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), as its metabolite, this compound, remains a potent activator of the GR. plos.org The agonistic activity of this compound involves binding to the GR, which then initiates a cascade of molecular events leading to the modulation of gene expression. cymitquimica.com

Research comparing this compound (referred to as 11-ketoDex in some studies) with its parent compound and the primary endogenous glucocorticoid, cortisol, reveals a comparable potency in GR activation. nih.govresearchgate.net Studies examining the ability of these steroids to bind to the GR and subsequently mediate nuclear translocation and the transactivation of reporter genes have shown that this compound is a potent GR agonist, similar in strength to both dexamethasone and cortisol. nih.govresearchgate.net While natural 11-ketosteroids like cortisone have very low transcriptional activity on the GR, this compound is a notable exception, maintaining significant biological activity. oup.com

The binding of a steroid to the GR is a critical first step in eliciting a glucocorticoid response. Upon binding the ligand, the receptor dissociates from a chaperone protein complex, translocates to the nucleus, and regulates target genes. nih.govmdpi.com The potent agonism of this compound indicates it effectively completes this entire process.

Table 1: Comparative Receptor Activity of Glucocorticoids

Compound Glucocorticoid Receptor (GR) Agonism Mineralocorticoid Receptor (MR) Transactivation
This compound Potent agonist, comparable to Dexamethasone and Cortisol nih.govresearchgate.net Weak or undetectable nih.govresearchgate.net
Dexamethasone Potent agonist nih.govresearchgate.net Weak or undetectable nih.govresearchgate.net
Cortisol Potent agonist nih.govresearchgate.net High affinity and activation oup.com

| Cortisone | Very low activity nih.govoup.com | Inactive researchgate.net |

The primary mechanism of action for this compound involves the modulation of gene transcription through the GR. cymitquimica.com Upon activation by this compound, the GR complex moves into the cell nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.com This interaction can either increase the transcription of target genes (transactivation) or decrease it (transrepression). nih.govpatsnap.com

Through transactivation, the GR-ligand complex directly binds to GREs to upregulate the expression of anti-inflammatory genes, such as lipocortin-1. nih.govpatsnap.com Conversely, transrepression involves the activated GR interfering with other transcription factors, like NF-κB and AP-1, preventing them from promoting the expression of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α. nih.govpatsnap.com

Specific examples of gene modulation have been observed in various research models. In rat H4IIE hepatoma cells, GR activation by dexamethasone led to a decrease in the Nrf2-mediated expression of the GSTA2 gene. plos.org Furthermore, in cultured human placental trophoblasts and BEAS-2B bronchial epithelial cells, dexamethasone was found to increase the expression and activity of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in a GR-dependent manner. atsjournals.orgnih.gov This effect was reversed by the GR antagonist RU-486, confirming the receptor-mediated mechanism. nih.gov

Mineralocorticoid Receptor (MR) Interactions

A key characteristic of this compound is its specificity as a GR agonist, with minimal functional interaction with the mineralocorticoid receptor (MR). nih.govresearchgate.net Although studies have shown that both dexamethasone and this compound can bind to the MR and induce its translocation to the nucleus, this binding does not translate into significant receptor activation. nih.govresearchgate.net Transactivation of the MR by this compound has been reported as weak or undetectable. nih.govresearchgate.net

This functional specificity is significant because the MR can bind both aldosterone (B195564) and cortisol with similarly high affinity. oup.com In tissues that co-express the MR and the enzyme 11β-HSD2, such as the kidney, cortisol is rapidly inactivated to cortisone, which cannot activate the MR. oup.comnih.gov This mechanism protects the MR from being constantly occupied by the much higher circulating levels of glucocorticoids, preserving its sensitivity to aldosterone. oup.com Because this compound is a potent GR agonist but a poor MR activator, it bypasses the protective metabolic inactivation by 11β-HSD2 while avoiding significant mineralocorticoid effects. nih.govresearchgate.net This specificity helps explain the potent glucocorticoid effects of dexamethasone in tissues that express 11β-HSD2, such as the kidney and colon. nih.govresearchgate.net

Cellular Responses and Effects in Specific In Vitro Systems

The metabolism and effects of this compound have been characterized in several in vitro systems, highlighting its role in tissue-specific glucocorticoid action.

Interconversion in Kidney and Liver Homogenates: In vitro studies using homogenates from rat and human tissues have demonstrated the differential metabolism of dexamethasone and this compound by the two main isozymes of 11β-HSD. Dexamethasone is a substrate for 11β-HSD2 (found in kidney homogenates) which converts it to this compound, but it is not a substrate for 11β-HSD1 (found in liver homogenates). nih.govbioscientifica.com Conversely, this compound was found to be a substrate for both isozymes, meaning it can be reactivated back to dexamethasone by 11β-HSD1. nih.govbioscientifica.com

Mesenchymal Stem Cells: In studies with SCP-1 mesenchymal stem cells, it was noted that this compound can be reactivated to dexamethasone by 11β-HSD1. frontiersin.orguni-greifswald.de This demonstrates a mechanism for local regeneration of the active glucocorticoid within these cells.

Human Bronchial and Placental Cells: In human bronchial epithelial cells (BEAS-2B) and cultured placental trophoblasts, dexamethasone treatment leads to a GR-mediated increase in the expression and activity of 11β-HSD2. atsjournals.orgnih.gov This suggests a local feedback mechanism where the glucocorticoid enhances its own inactivation pathway, potentially to protect the tissue or, in the case of the placenta, the fetus from excessive glucocorticoid exposure. atsjournals.orgnih.gov

Hepatoma Cells: In rat H4IIE hepatoma cells, activation of the GR by dexamethasone resulted in the suppression of the Nrf2-dependent antioxidant response, specifically by decreasing the expression of the GSTA2 gene. plos.org As this compound is an equally potent GR agonist, it is expected to produce similar effects in this system. plos.org

Table 2: Summary of In Vitro Findings for this compound and Related Compounds

Cell/Tissue System Compound(s) Observed Effect Reference(s)
Rat/Human Kidney Homogenates Dexamethasone Converted to this compound by 11β-HSD2. nih.govbioscientifica.com
Rat Liver Homogenates This compound Converted to Dexamethasone by 11β-HSD1. nih.govbioscientifica.com
Mesenchymal Stem Cells (SCP-1) This compound Reactivated to Dexamethasone by 11β-HSD1. frontiersin.orguni-greifswald.de
Human Bronchial Epithelial Cells (BEAS-2B) Dexamethasone Upregulates 11β-HSD2 expression and activity via GR. atsjournals.org
Human Placental Trophoblasts Dexamethasone Upregulates 11β-HSD2 expression and activity via GR. nih.gov

| Rat Hepatoma Cells (H4IIE) | Dexamethasone | Decreases Nrf2-mediated GSTA2 gene expression via GR. | plos.org |

Structural Activity Relationships Sar and Derivatives of 11 Dehydrodexamethasone

Influence of 9α-Fluorination on 11β-HSD Metabolism and Glucocorticoid Activity

The introduction of a fluorine atom at the 9α-position of the steroid scaffold is a critical modification that profoundly alters the metabolic profile and potency of corticosteroids. This substitution is a hallmark of potent glucocorticoids like dexamethasone (B1670325) and has significant implications for its 11-keto metabolite, 11-dehydrodexamethasone.

The primary enzymes governing the interconversion of active 11β-hydroxy glucocorticoids and their inactive 11-keto metabolites are the two isozymes of 11β-hydroxysteroid dehydrogenase: 11β-HSD1 and 11β-HSD2. oup.com 11β-HSD1 is found predominantly in glucocorticoid target tissues like the liver and adipose tissue, where it primarily functions as a reductase, converting inactive cortisone (B1669442) to active cortisol. oup.comtaylorandfrancis.com Conversely, 11β-HSD2, located in mineralocorticoid target tissues such as the kidney, is a powerful oxidase that inactivates cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit occupation by cortisol. oup.com

The 9α-fluoro group dramatically shifts the enzymatic equilibrium of 11β-HSD2. oup.com While endogenous, non-fluorinated steroids like cortisol are readily oxidized by 11β-HSD2, 9α-fluorinated steroids such as dexamethasone are poor substrates for this oxidative reaction. oup.comnih.gov Instead, the presence of the electron-withdrawing fluorine atom enhances the reductase activity of 11β-HSD2. oup.com This results in a metabolic shift where the enzyme preferentially catalyzes the reduction of the 11-keto form (this compound) back to the highly active 11β-hydroxy form (dexamethasone). nih.govresearchgate.netnih.gov This shift induced by 9-fluorination is a key reason for the potent mineralocorticoid activity of some fluorinated steroids. nih.gov

Kinetic analyses in human kidney microsomes, a rich source of 11β-HSD2, demonstrate that the NADH-dependent conversion of this compound to dexamethasone is highly effective, characterized by high affinity and a high maximum velocity (Vmax). nih.govnih.gov In contrast, this compound is also a substrate for the reductase activity of 11β-HSD1 in the liver. nih.govnih.gov However, the affinity of 11β-HSD1 for fluorinated 11-dehydrosteroids is considerably lower (about 20-fold higher Michaelis-Menten constant) than that of 11β-HSD2. nih.gov

This differential metabolism is crucial. Dexamethasone itself is a substrate for oxidation only by 11β-HSD2, and not by 11β-HSD1. nih.gov Its 11-keto counterpart, this compound, can be reactivated by both enzymes, but much more efficiently by 11β-HSD2. nih.govnih.gov Fluorination at the 9α position enhances both glucocorticoid and mineralocorticoid activity, partly by this metabolic preference for the active, reduced form of the steroid in key tissues. uomustansiriyah.edu.iq

Table 1: Influence of 9α-Fluorination on Metabolism by 11β-HSD Isozymes
Steroid PairEnzymePrimary ReactionEffect of 9α-FluorinationReference
Cortisol → Cortisone11β-HSD2Oxidation (Inactivation)N/A (Endogenous Substrate) oup.com
Dexamethasone → this compound11β-HSD2Oxidation (Inactivation)Strongly Diminished oup.comnih.gov
Cortisone → Cortisol11β-HSD1Reduction (Activation)N/A (Endogenous Substrate) oup.com
This compound → Dexamethasone11β-HSD1Reduction (Activation)Substrate for reduction nih.govnih.gov
This compound → Dexamethasone11β-HSD2Reduction (Activation)Strongly Enhanced; High Affinity nih.govnih.gov

Impact of Other Structural Modifications on Enzyme Interaction and Biological Potency

Beyond 9α-fluorination, other structural changes to the corticosteroid nucleus significantly modulate interactions with 11β-HSD enzymes and biological potency. While specific research on the effects of a Δ6,7-double bond or an azide (B81097) group on this compound is not extensively documented in available literature, the structure-activity relationships for related corticosteroids provide valuable insights.

Δ1-Double Bond : The introduction of a double bond between carbons 1 and 2 (Δ1) in the A-ring, a feature present in dexamethasone, selectively enhances glucocorticoid activity. researchgate.net This modification also increases the rate of reduction by 11β-HSD1, leading to more efficient hepatic first-pass activation of prednisone (B1679067) to prednisolone (B192156) compared to cortisone's conversion to cortisol. oup.com

6α-Fluorination : Adding a fluorine atom at the 6α position further diminishes oxidation by 11β-HSD2 and dramatically increases the reductase activity of the enzyme. oup.com When combined with 9α-fluorination, as seen in flumethasone, these effects are additive, leading to a profound shift toward the active 11-hydroxy form. oup.com

16-Methylation : The inclusion of a methyl group at the 16α position (as in dexamethasone) or 16β position is known to decrease mineralocorticoid activity. researchgate.net This modification also diminishes the reduction of the 11-keto form by 11β-HSD1, which can affect the rate of metabolic activation in the liver. oup.com The presence of both 9α-fluoro and 16α-methyl groups in dexamethasone makes its 11-keto form, this compound, resistant to oxidoreduction by 11β-HSD1. researchgate.net

These modifications collectively fine-tune the activity of synthetic corticosteroids. By hindering inactivation (e.g., 6α/9α-fluorination inhibiting 11β-HSD2 oxidation) and modulating activation (e.g., Δ1-double bond enhancing 11β-HSD1 reduction), these structural changes create compounds with high potency and altered metabolic fates compared to endogenous steroids.

Table 2: Effects of Various Structural Modifications on Corticosteroid Activity and Metabolism
Structural ModificationEffect on Biological PotencyEffect on 11β-HSD MetabolismReference
Δ1-Double BondSelectively increases glucocorticoid activityIncreases reduction by 11β-HSD1 oup.comresearchgate.net
6α-FluorinationEnhances glucocorticoid potencyDiminishes oxidation and increases reduction by 11β-HSD2 oup.com
16α/β-MethylationReduces mineralocorticoid activityDiminishes reduction by 11β-HSD1 oup.comresearchgate.net

Design and Synthesis Strategies for this compound Derivatives in Research

The unique metabolic properties of this compound make it and its derivatives valuable tools in research. Design and synthesis strategies often focus on leveraging its role as a prodrug that is activated by 11β-HSD enzymes or developing it into a tracer for imaging enzyme activity.

Design Strategies: One primary research application is the use of this compound as a tracer to non-invasively monitor 11β-HSD1 activity in vivo. nih.gov Because it contains a fluorine atom, it can be detected using 19F-Magnetic Resonance Spectroscopy (19F-MRS). The design principle involves administering the inactive 11-keto steroid and then measuring its conversion to the active dexamethasone, providing a direct readout of the enzyme's reductase activity in tissues like the liver. nih.gov

Another design strategy involves creating derivatives for nuclear imaging techniques like Positron Emission Tomography (PET). This requires synthesizing analogues labeled with a positron-emitting isotope, such as fluorine-18. nih.gov The goal is to create ligands that can map the distribution and activity of corticosteroid receptors or metabolizing enzymes in the brain and other tissues. nih.gov

Furthermore, the C11-keto group serves as a handle for creating prodrugs. The inactive 11-keto form can be administered, relying on tissue-specific 11β-HSD1 or 11β-HSD2 activity to convert it to the active dexamethasone derivative at the desired site of action. nih.govyoutube.com

Synthesis Strategies: A key step in the synthesis of this compound or its derivatives is the selective oxidation of the 11β-hydroxyl group of the parent steroid, dexamethasone. This transformation can be achieved using various oxidation methods, with pyridinium (B92312) chlorochromate (PCC) being an effective reagent for converting the secondary alcohol at C11 into a ketone. youtube.com

For creating a diversity of derivatives for research, various synthetic approaches can be employed. Reagents like diethylaminosulfur-trifluoride (DAST) can be used in diversity-oriented synthesis to introduce additional fluorine atoms or new double bonds into the steroid scaffold. mdpi.com To create radiolabeled tracers for PET imaging, a common method involves a nucleophilic substitution reaction, such as displacing a sulfonate ester with [18F]fluoride. nih.gov The synthesis of complex fluorinated corticosteroids often involves multi-step processes that may include electrophilic fluorination to introduce fluorine at specific positions and the use of protecting groups to ensure selectivity during reactions. youtube.comamericanpharmaceuticalreview.com These strategies allow for the generation of a wide array of novel compounds to probe the structure-activity relationships of the 11β-HSD system and glucocorticoid receptors.

Advanced Analytical Methodologies for 11 Dehydrodexamethasone Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques in the bioanalysis of 11-dehydrodexamethasone. researchgate.netpnrjournal.com Their high sensitivity and selectivity allow for the accurate measurement of the compound and its related substances in various biological samples. researchgate.net

Method Development and Validation for Quantification in Biological Matrices for Preclinical Studies

The development of robust analytical methods is essential for quantifying this compound in biological matrices such as plasma and saliva during preclinical trials. researchgate.net These methods are meticulously validated to ensure accuracy, precision, and reliability. pnrjournal.com

For instance, LC-MS/MS methods have been developed to measure both dexamethasone (B1670325) and this compound. nih.gov In a typical preclinical study, stock solutions of the analytes and a suitable internal standard, like d4-dexamethasone, are prepared. nih.gov A standard curve is then generated, often covering a concentration range from 0 to 300 ng/mL. nih.gov This allows for the precise quantification of the compounds in plasma samples. nih.gov Established LC-MS/MS methods are available for the analysis of synthetic steroids, including dexamethasone and this compound, in a variety of biological matrices to support both clinical and preclinical research. ed.ac.uk

Similarly, GC-MS assays have been established for the simultaneous measurement of dexamethasone and this compound. nih.gov These methods are crucial for in vitro studies investigating the metabolism of these compounds. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for this compound Quantification

Parameter Specification
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte This compound
Internal Standard d4-Dexamethasone nih.gov
Biological Matrix Plasma nih.gov
Standard Curve Range 0-300 ng/mL nih.gov

| Sample Preparation | Protein precipitation followed by solid-phase extraction researchgate.net |

Application in Investigating Enzyme Activity and Metabolic Flux

These validated analytical methods are instrumental in probing the activity of enzymes involved in the metabolism of this compound, primarily the 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes. nih.govnih.gov The interconversion of active glucocorticoids like cortisol and corticosterone (B1669441) with their inactive 11-keto metabolites is catalyzed by these enzymes. nih.govmdpi.com 11β-HSD1 predominantly functions as a reductase, converting cortisone (B1669442) to the active cortisol, while 11β-HSD2 primarily acts as a dehydrogenase, inactivating cortisol to cortisone. tocris.com

In vitro studies using rat liver and kidney homogenates have utilized GC-MS to demonstrate that this compound is a substrate for both 11β-HSD1 and 11β-HSD2. nih.gov It has been observed that this compound can be converted back to dexamethasone by both isozymes. nih.govfrontiersin.org Specifically, research has shown a significant conversion of this compound to dexamethasone by 11β-HSD1 (65.0 +/- 20.4%) and by 11β-HSD2 in both rat (53.5 +/- 20.8%) and human (69.0 +/- 4.5%) kidney homogenates. nih.gov

LC-MS/MS has also been employed to measure levels of corticosterone and 11-dehydrocorticosterone (B106187) in cell culture supernatants to assess 11β-HSD1 activity. psu.edu Furthermore, these techniques are crucial for metabolic flux analysis, which examines the rates of production and consumption of metabolites to understand the central metabolism of a cell. wikipedia.org By tracking the conversion of this compound, researchers can gain insights into the metabolic pathways and the factors that influence them.

Nuclear Magnetic Resonance (NMR) and Fluorine Magnetic Resonance Spectroscopy (19F-MRS)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 Magnetic Resonance Spectroscopy (19F-MRS), has emerged as a powerful, non-invasive tool for studying this compound in preclinical research. d-nb.info

Utility of this compound as a Tracer for 11β-HSD Activity in Preclinical Imaging

This compound's utility as a tracer for 11β-HSD1 activity in preclinical imaging has been explored using 19F-MRS. d-nb.inforesearchgate.net This technique allows for the non-invasive monitoring of the conversion of this compound (the substrate) to dexamethasone (the product) in real-time within living organisms, such as in the rat liver. d-nb.infocore.ac.uk

The key to this application is the distinct 19F resonance frequencies of the 9α-fluorine atom in this compound and dexamethasone, which differ by approximately 2.2 ppm. d-nb.inforesearchgate.net This chemical shift difference allows for their clear discrimination in a 19F-MRS spectrum. d-nb.info Studies have demonstrated the feasibility of distinguishing these two compounds in various matrices, including chloroform (B151607) solution and even in whole blood, although peak broadening is observed in biological samples. d-nb.inforesearchgate.net

Research has shown a linear relationship between the 19F-MRS signal intensity and the concentration of this compound over a range of 50–1000 µM. d-nb.inforesearchgate.net The in vitro limit of detection for this compound in chloroform was found to be 0.250 μmol, and in blood, it was 0.625 μmol. d-nb.info While monofluorinated steroids like this compound were detectable in phantoms, their detection in vivo in human liver after oral dosing proved challenging with current clinical scanners. d-nb.infonih.gov However, preclinical studies in rats have successfully demonstrated the potential of this technique. d-nb.inforesearchgate.net

Table 2: 19F-MRS Parameters for Monitoring 11β-HSD1 Activity with this compound

Parameter Value/Description Source
Spectroscopy Technique 19F-Magnetic Resonance Spectroscopy (19F-MRS) d-nb.info
Tracer (Substrate) This compound d-nb.info
Product Dexamethasone d-nb.info
Chemical Shift Difference (ΔδF) ~2.2 ppm d-nb.inforesearchgate.net
Preclinical Model Wistar rats (liver) d-nb.info
Linear Concentration Range 50–1000 µM d-nb.inforesearchgate.net
In Vitro LOD (Chloroform) 0.250 μmol d-nb.info

| In Vitro LOD (Blood) | 0.625 μmol | d-nb.info |

Advanced Spectroscopic Characterization for Research Purposes

NMR spectroscopy is a fundamental tool for the structural characterization of molecules, including distinguishing between isomers. oxinst.commagritek.com The unique chemical environment of each nucleus in a molecule results in a distinct signal in the NMR spectrum, providing a molecular fingerprint. oxinst.com For complex molecules like steroids, one-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC) NMR techniques can be employed to definitively assign the structure and differentiate between closely related isomers. oxinst.comnews-medical.net A certificate of analysis for this compound confirms its structure using techniques including NMR and F NMR. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) and Infrared Spectroscopy (IR) for Detailed Structural Elucidation in Research

For unambiguous structural elucidation, especially of novel compounds or impurities, high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are indispensable. karary.edu.sd

HRMS provides a highly accurate mass measurement of a molecule, which allows for the determination of its elemental composition. libretexts.org This is critical in identifying unknown metabolites or degradation products. For example, HRMS was used to identify an oxidative degradation impurity of dexamethasone as 17-oxo dexamethasone. researchgate.net

IR spectroscopy provides information about the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies, resulting in a unique IR spectrum. libretexts.orgscribd.com This technique is valuable for confirming the presence of key functional groups in this compound, such as the carbonyl and hydroxyl groups. scribd.comnih.gov While IR spectroscopy is excellent for identifying functional groups, it is often used in conjunction with other techniques like NMR and MS for complete structure elucidation. karary.edu.sdnih.gov

Table 3: Compound Names Mentioned

Compound Name
11-Dehydrocorticosterone
This compound
11-oxo dexamethasone
17-oxo dexamethasone
Corticosterone
Cortisol
Cortisone
d4-dexamethasone
Dexamethasone

Preclinical Research Applications and Disease Models Involving 11 Dehydrodexamethasone

Probing 11β-HSD Isozyme Activities in Established Cell Lines and Animal Models

The interconversion of 11-Dehydrodexamethasone and dexamethasone (B1670325) is a key process governed by the two main isozymes of 11β-HSD. 11β-HSD1 predominantly acts as a reductase, converting inactive 11-keto steroids to active 11β-hydroxy steroids, while 11β-HSD2 is primarily a dehydrogenase, catalyzing the reverse reaction. mmu.ac.uknih.gov This differential activity makes these compounds valuable probes for dissecting the roles of each isozyme in various biological systems.

In vitro studies using homogenates of rat liver, which primarily expresses 11β-HSD1, and rat and human kidney, which express 11β-HSD2, have demonstrated these specificities. Dexamethasone is a substrate for 11β-HSD2, which converts it to this compound, but it is not significantly metabolized by 11β-HSD1. nih.govbioscientifica.com Conversely, this compound is a substrate for both isozymes; it is efficiently converted back to dexamethasone by both 11β-HSD1 in the liver and 11β-HSD2 in the kidney. nih.govbioscientifica.com

Table 1: In Vitro Conversion of Dexamethasone and this compound by 11β-HSD Isozymes in Tissue Homogenates

Compound Tissue (Primary Isozyme) Conversion Product Conversion Rate (%)
Dexamethasone Rat Liver (11β-HSD1) This compound 0.6 ± 0.3 nih.gov
Dexamethasone Rat Kidney (11β-HSD2) This compound 29.4 ± 10.3 nih.gov
Dexamethasone Human Kidney (11β-HSD2) This compound 40.0 ± 2.0 nih.gov
This compound Rat Liver (11β-HSD1) Dexamethasone 65.0 ± 20.4 nih.gov
This compound Rat Kidney (11β-HSD2) Dexamethasone 53.5 ± 20.8 nih.gov
This compound Human Kidney (11β-HSD2) Dexamethasone 69.0 ± 4.5 nih.gov

These distinct metabolic pathways are exploited in studies with established cell lines. For instance, in Human Embryonic Kidney (HEK293) cells transfected to express either 11β-HSD1 or 11β-HSD2, the specific activities of each isozyme on this compound and other steroids can be precisely measured. bioscientifica.comspringernature.cn Such models are crucial for screening potential inhibitors of these enzymes. springernature.cn

Animal models, particularly rats, are also extensively used. Studies in Wistar rats have been employed to investigate the interconversion of these fluorinated steroids non-invasively in the liver using techniques like 19F-magnetic resonance spectroscopy (19F-MRS). researchgate.net These preclinical models are instrumental in understanding the in vivo kinetics and tissue-specific roles of the 11β-HSD isozymes.

Investigation of Glucocorticoid Resistance Mechanisms in In Vitro Osteosarcoma Models

Glucocorticoids are known to inhibit the proliferation of many cell types, including osteoblasts. nih.gov However, some cancer cells, such as those in osteosarcoma, can develop resistance to glucocorticoid-induced apoptosis. The expression and activity of 11β-HSD isozymes play a significant role in this resistance.

Several human osteosarcoma cell lines, including U-2 OS and SaOS-2, have been shown to express 11β-HSD2. bioscientifica.comresearchgate.net This enzyme inactivates endogenous glucocorticoids like cortisol by converting them to inactive cortisone (B1669442), thereby shielding the cancer cells from their anti-proliferative effects. bioscientifica.com This mechanism of "pre-receptor metabolism" is a key factor in glucocorticoid resistance in these tumors.

Interestingly, while 11β-HSD2 inactivates natural glucocorticoids, it can also catalyze the reduction of this compound to the active dexamethasone. bioscientifica.com This bidirectional activity with synthetic glucocorticoids offers a potential therapeutic strategy. In osteosarcoma cells expressing 11β-HSD2, the administration of the inactive this compound can lead to its intracellular conversion to dexamethasone, thereby bypassing the resistance mechanism that affects endogenous glucocorticoids. bioscientifica.com Studies using MG-63 osteosarcoma cells, which also express 11β-HSD2, have demonstrated this bidirectional metabolism of dexamethasone and this compound, with the reductase activity being predominant in these cells. bioscientifica.com This contrasts with HEK293 cells transfected with 11β-HSD2, where dehydrogenase activity is favored. bioscientifica.com

Table 2: 11β-HSD Isozyme Expression and Activity in Osteosarcoma Cell Lines

Cell Line 11β-HSD Isozyme Expressed Primary Activity on Endogenous Glucocorticoids Activity on this compound Implication
U-2 OS 11β-HSD2 bioscientifica.comresearchgate.net Inactivation (Dehydrogenase) Conversion to Dexamethasone (Reductase) bioscientifica.com Glucocorticoid Resistance
SaOS-2 11β-HSD2 researchgate.net Inactivation (Dehydrogenase) Conversion to Dexamethasone (Reductase) bioscientifica.com Glucocorticoid Resistance
MG-63 11β-HSD2 bioscientifica.com Inactivation (Dehydrogenase) Conversion to Dexamethasone (Reductase) bioscientifica.com Glucocorticoid Resistance

Elucidating Glucocorticoid Action in Specific Tissue Systems (e.g., Pituitary Cells, Vascular Wall) in Non-Human Models

The local regulation of glucocorticoid concentrations by 11β-HSD isozymes is crucial for tissue-specific functions. Preclinical models using specific cell types allow for the detailed study of these mechanisms.

Pituitary Cells: The mouse anterior pituitary tumor cell line, AtT-20, is a well-established model for studying pituitary function, including the synthesis and secretion of adrenocorticotropic hormone (ACTH). cytion.comatcc.org Glucocorticoid metabolism within pituitary cells is critical for regulating the hypothalamic-pituitary-adrenal (HPA) axis. Studies in pituitary cell lines, including the gonadotroph cell lines αT3-1 and LβT2, have shown that these cells possess both 11β-dehydrogenase and 11-ketosteroid reductase activities, allowing them to both inactivate and reactivate glucocorticoids. mdpi.com While 11β-HSD2 in these cells can reduce this compound to dexamethasone, its primary role with physiological glucocorticoids is inactivation. mdpi.com The hormonal regulation of these enzyme activities by factors like gonadotropin-releasing hormone (GnRH) and pituitary adenylate cyclase-activating polypeptide (PACAP) has been demonstrated in these cell lines, highlighting a complex local control of glucocorticoid action. mdpi.com

Vascular Wall: In the cardiovascular system, 11β-HSD enzymes are expressed in vascular smooth muscle cells and are implicated in modulating vascular tone and responses to injury. nih.gov Studies in rats have shown that arteries and the heart express NADP+-dependent 11β-HSD activity, primarily the type 1 isozyme, which is appropriately located to influence vascular resistance. nih.gov In human aortic smooth muscle cells, inflammatory stimuli can induce the expression of 11β-HSD1, suggesting a role in local glucocorticoid regulation during inflammation. nih.gov While direct studies on this compound metabolism in vascular wall models are less common, the established presence and regulation of 11β-HSD isozymes indicate that the local conversion of synthetic glucocorticoids like dexamethasone and its 11-keto form is a relevant area of investigation for understanding their vascular effects. In fetal mouse models, dexamethasone treatment has been shown to affect cardiac function, and its presence in the fetal circulation has been confirmed, although this compound was undetectable in one study. bioscientifica.com

Development of Pharmacodynamic Biomarkers for 11β-HSD Activity in Preclinical Settings

The development of pharmacodynamic biomarkers is essential for assessing the in vivo efficacy of drugs that target 11β-HSD enzymes. This compound has been explored as a tool in this context.

One innovative approach involves the use of 19F-magnetic resonance spectroscopy (19F-MRS) to non-invasively monitor the metabolism of fluorinated steroids. researchgate.net Preclinical studies in Wistar rats have investigated the use of this compound and dexamethasone as mono-fluorinated tracers for 11β-HSD1 activity. researchgate.netmmu.ac.uk While these compounds could be detected in phantoms, their in vivo detection in the liver after oral administration proved challenging due to sensitivity limitations with current technologies. researchgate.netmmu.ac.uk This highlights the need for further development of more sensitive tracers, potentially poly-fluorinated compounds, for this application. researchgate.net

Another strategy for biomarker development involves the use of deuterated analogues of drugs. Deuterated dexamethasone is utilized as an internal standard in mass spectrometry-based assays. acs.org This allows for precise quantification of dexamethasone and its metabolites, including this compound, in biological samples. Such accurate measurement is fundamental for pharmacokinetic and pharmacodynamic modeling in preclinical studies. acs.org The concentrations of this compound in plasma following dexamethasone administration have been measured, but in one study, they did not correlate with the suppression of cortisol, suggesting that this simple ratio may not be a straightforward biomarker for 11β-HSD activity in vivo. nih.gov

Future Directions in 11 Dehydrodexamethasone Research

Exploration of Undiscovered Biological Activities and Metabolic Fates in Model Systems

The role of 11-Dehydrodexamethasone, traditionally considered an inactive metabolite of the potent synthetic glucocorticoid dexamethasone (B1670325), is being fundamentally re-evaluated. Future research is focused on uncovering its own intrinsic biological activities and more thoroughly charting its metabolic pathways in various biological contexts. A significant finding that challenges the conventional view is that this compound can act as a potent glucocorticoid receptor (GR) agonist, comparable in some respects to dexamethasone and cortisol. researchgate.net This discovery suggests that this compound may exert direct glucocorticoid effects in tissues, a possibility with profound implications for pharmacology. Unlike cortisol, which is inactivated by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), thereby protecting the mineralocorticoid receptor (MR), this compound's ability to activate the GR is not prevented by this enzyme. researchgate.net This could explain the potent glucocorticoid effects of dexamethasone administration in tissues that have high 11β-HSD2 expression, such as the kidney and colon. researchgate.net

The metabolic fate of this compound is intrinsically linked to the activity of the 11β-HSD isozymes. It is now understood that this compound is a substrate for both 11β-HSD1 and 11β-HSD2, which can convert it back to the active form, dexamethasone. nih.govbioscientifica.com This reactivation complicates the metabolic picture, suggesting that this compound can serve as a circulating reservoir for the regeneration of active dexamethasone within specific tissues. In vivo studies in healthy humans have shown that plasma concentrations of this compound following dexamethasone administration are generally low, often less than 10% of the parent compound's concentration. nih.govbioscientifica.com However, the rapid turnover and metabolic balance between dexamethasone and this compound may significantly influence local tissue concentrations without being reflected in systemic circulation. atsjournals.org This highlights the necessity of exploring its metabolic fate not just in plasma but within specific tissue and cellular model systems to understand its local effects. For instance, research suggests that oral administration of fluorinated 11-dehydrosteroids like this compound could be a therapeutic strategy, as they may bypass metabolism in the liver (where 11β-HSD1 has low affinity) and become activated to dexamethasone in target organs expressing high levels of 11β-HSD2. nih.gov

Table 1: Metabolic Interconversion of Dexamethasone and this compound by 11β-HSD Isozymes

Enzyme Primary Reaction with Dexamethasone/11-Dehydrodexamethasone Cofactor Preference Typical Location Finding
11β-HSD1 Reduces this compound to Dexamethasone. nih.govbioscientifica.com NADPH mdpi.com Liver, adipose tissue, CNS nih.gov In vitro studies confirm the conversion of this compound to Dexamethasone. nih.govbioscientifica.com
11β-HSD2 Oxidizes Dexamethasone to this compound. nih.govbioscientifica.com Also reduces this compound to Dexamethasone. nih.govbioscientifica.comdrugbank.com NAD+ (Oxidation) bioscientifica.com / NADH (Reduction) drugbank.com Kidney, colon, placenta mdpi.com This enzyme paradoxically catalyzes both the formation and reactivation of this compound. nih.govdrugbank.com The reduction of this compound is particularly effective in human kidney microsomes. nih.gov

Development of Advanced Research Tools and Tracers for In Vitro and In Vivo Preclinical Studies

Advancing the understanding of this compound's role in physiology and pharmacology is contingent upon the development of more sophisticated research tools and tracers. Historically, the measurement of this compound and its parent compound has been achieved through methods like gas chromatography-mass spectrometry (GC-MS), which have been crucial for in vitro and in vivo studies. nih.govbioscientifica.com Additionally, radiolabeled versions of this compound, often produced in-house, have been employed to trace its metabolic conversion in cell cultures and tissue preparations. oup.com

A key area of future development is non-invasive in vivo imaging, which would allow for the real-time assessment of enzyme activity and metabolite distribution in living organisms. One promising but challenging approach is the use of ¹⁹Fluorine magnetic resonance spectroscopy (¹⁹F-MRS). researchgate.netresearchgate.net Since dexamethasone and its 11-dehydro metabolite are monofluorinated steroids, they are theoretically detectable by this method. researchgate.net Initial studies successfully detected these compounds in phantoms, but attempts to measure them in human liver in vivo following oral administration were unsuccessful, highlighting issues with sensitivity and signal interference in complex biological environments. researchgate.netresearchgate.net Despite these initial setbacks with monofluorinated steroids, the technique has shown promise with polyfluorinated non-steroidal tracers, suggesting that the development of novel, more easily detectable fluorinated substrates could be a viable path forward for assessing 11β-HSD1 activity non-invasively. researchgate.net Such tools would be invaluable for preclinical studies and could eventually provide pharmacodynamic biomarkers for therapies targeting 11β-HSD enzymes. researchgate.net

Table 2: Research Tools for Studying this compound

Tool/Tracer Application Key Findings/Future Direction
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of Dexamethasone and this compound in plasma and tissue homogenates. nih.govbioscientifica.com Established method for in vitro and ex vivo quantification.
Radiolabeled Tracers (e.g., ³H-labeled) In vitro assessment of enzyme kinetics and metabolic conversion pathways in cell lines and tissue preparations. oup.com Essential for detailed mechanistic studies at the cellular level.
¹⁹Fluorine Magnetic Resonance Spectroscopy (¹⁹F-MRS) Non-invasive in vivo monitoring of fluorinated substrate/product conversion to assess enzyme activity. researchgate.netresearchgate.net While challenging for monofluorinated steroids like this compound in vivo, development of polyfluorinated tracers holds promise for future non-invasive pharmacodynamic assessments. researchgate.net

Elucidating Novel Regulatory Mechanisms of 11β-HSD Isozymes and their Interaction with this compound

The activity of the 11β-HSD enzymes, which control the bioavailability of this compound, is subject to complex regulation by a variety of factors. Elucidating these novel regulatory mechanisms is a key frontier in steroid research. Recent findings indicate that the system is not static; rather, it is dynamically modulated by the steroids themselves, by inflammatory signals, and by other hormones.

One significant discovery is that glucocorticoids can regulate the expression of the 11β-HSD enzymes, creating feedback and feed-forward loops. For example, dexamethasone has been shown to upregulate the expression and activity of 11β-HSD2 in human bronchial epithelial cells. atsjournals.org This suggests a local autoregulatory mechanism where the steroid enhances its own inactivation pathway, a process that is mediated through the glucocorticoid receptor. atsjournals.org Furthermore, the regulation of these enzymes can be altered in disease states. In skeletal muscle from subjects with type 2 diabetes, dexamethasone administration led to an increase in 11β-HSD1 mRNA but a decrease in 11β-HSD2 mRNA, pointing to differential regulation that could impact local glucocorticoid action in metabolic disease. researchgate.net

Regulation also extends beyond the endocrine system. Inflammatory mediators can profoundly alter enzyme expression. In human airway smooth muscle cells, the pro-asthmatic cytokine IL-13 upregulates 11β-HSD1 while suppressing 11β-HSD2. physiology.org This shift would favor the local generation of active glucocorticoids, potentially as a counter-regulatory anti-inflammatory response. These findings reveal that the interplay between this compound and the 11β-HSD isozymes is controlled by a sophisticated network of signals, the full scope of which remains an active and important area of investigation.

Table 3: Summary of Novel Regulatory Mechanisms for 11β-HSD Isozymes

Regulatory Factor Model System Effect on 11β-HSD1 Effect on 11β-HSD2 Implication
Dexamethasone Human Bronchial Epithelial Cells (BEAS-2B) atsjournals.org Not specified Upregulation of expression and activity Autoregulatory feedback loop to control local steroid levels.
Dexamethasone Skeletal Muscle (Type 2 Diabetes) researchgate.net Increased mRNA Decreased mRNA Altered steroid metabolism in a disease state.
IL-13 (Th2 Cytokine) Human Airway Smooth Muscle Cells physiology.org Upregulated expression Suppressed expression Link between inflammation and local glucocorticoid activation.
GnRH / PACAP Gonadotroph Cell Lines mdpi.com Increased activity (11-ketosteroid reductase) Increased activity (11β-dehydrogenase) Hormonal regulation of pituitary glucocorticoid metabolism.

Q & A

Basic Research Questions

Q. How can 11-dehydrodexamethasone be utilized to differentiate between 11β-HSD1 and 11β-HSD2 activities in vitro?

  • Methodological Answer : Use tissue homogenates (e.g., rat liver for 11β-HSD1 and rat/human kidney for 11β-HSD2) with specific cofactors (NADP+ for 11β-HSD1, NAD+ for 11β-HSD2). Quantify enzyme activity via gas chromatography-mass spectrometry (GC-MS) to measure substrate conversion rates. For example, dexamethasone is oxidized to this compound by 11β-HSD2 but not 11β-HSD1, while this compound is reduced back to dexamethasone by both isozymes. This bidirectional assay design distinguishes their roles .

Q. What experimental models are suitable for studying this compound metabolism in vivo?

  • Methodological Answer : Use radiolabeled (e.g., tritiated) dexamethasone administered to animal models (e.g., male Wistar rats). Collect urine over 24–96 hours to analyze excretion profiles via liquid scintillation counting. Monitor metabolites like this compound to quantify enzymatic conversion efficiency. Tissue-specific metabolism can be assessed by comparing renal vs. hepatic homogenates post-sacrifice .

Q. How do cofactors influence the dehydrogenase vs. reductase activities of 11β-HSD2 on this compound?

  • Methodological Answer : Perform kinetic assays using homogenates of cells expressing 11β-HSD2. Compare NAD+-dependent dehydrogenase activity (conversion of dexamethasone to this compound) with reductase activity (reverse reaction) under NADPH supplementation. Inhibitors like glycyrrhetinic acid can block reductase activity, confirming cofactor specificity .

Advanced Research Questions

Q. How can non-invasive methods like 19F-MRS track this compound interconversion in vivo?

  • Methodological Answer : Administer mono-fluorinated dexamethasone and this compound tracers. Use 19F-magnetic resonance spectroscopy (19F-MRS) at high magnetic fields (≥7T) to distinguish signals in blood or perfused liver. Note limitations: signal broadening in biological matrices reduces sensitivity, and clinical 3T scanners may lack detection thresholds. Ex vivo validation via GC-MS is recommended to confirm metabolite ratios .

Q. What strategies resolve contradictions between in vitro enzyme activity and in vivo cortisol suppression data involving this compound?

  • Methodological Answer : Conduct parallel in vitro assays (enzyme kinetics in homogenates) and clinical trials (intravenous/oral dexamethasone administration in humans). Measure plasma this compound levels via LC-MS and correlate with cortisol suppression. If no correlation exists (as observed in human studies), investigate compensatory pathways (e.g., alternative glucocorticoid metabolism or receptor sensitivity) using GR knockout models or transcriptomic profiling .

Q. How does this compound pharmacokinetics vary in prenatal models, and what are the implications for fetal glucocorticoid exposure?

  • Methodological Answer : Administer dexamethasone to pregnant animal models (e.g., mice) and collect fetal liver pools for LC-MS analysis. Measure this compound, dexamethasone, and endogenous glucocorticoids (corticosterone, 11-dehydrocorticosterone). Note: this compound may be undetectable in fetal tissues despite maternal exposure, suggesting placental metabolism or rapid clearance. Use tissue-specific GR activation markers (e.g., Kcnj12 expression) to assess functional impact .

Q. What are the challenges in quantifying this compound in low-concentration biological samples?

  • Methodological Answer : Optimize LC-MS protocols with deuterated internal standards to enhance sensitivity. For plasma samples, employ solid-phase extraction to concentrate analytes. Validate assays using spiked matrices to ensure recovery rates >80%. In studies with undetectable this compound (e.g., fetal liver), report limits of detection (LOD) and consider alternative tissues (e.g., placenta or amniotic fluid) .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Enzyme Activity Assay Homogenates + GC-MS 19F-MRS with tracer validation
In Vivo Models Radiolabeled excretion in rodents Prenatal LC-MS profiling
Data Conflict Resolution Co-factor/inhibitor studies Multi-omics integration (transcriptomics)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.